molecular formula C11H17N3O3 B2499493 tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823862-82-3

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2499493
CAS No.: 1823862-82-3
M. Wt: 239.275
InChI Key: QENZCIOPIXEGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical intermediate of significant interest in pharmaceutical research and development. Compounds featuring the 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold have been identified as a versatile chemotype in drug discovery, particularly in neuroscience . This core structure has been successfully utilized in the discovery of potent and selective small-molecule modulators for metabotropic glutamate receptors (mGlus), which are important therapeutic targets for disorders of the central nervous system . The tert-butyloxycarbonyl (Boc) protecting group on this molecule enhances its synthetic utility, facilitating further chemical modifications and exploration of structure-activity relationships (SAR) . The hydroxy group at the 3-position provides a reactive handle for derivatization, making this compound a valuable building block for constructing more complex molecules for biological evaluation. As such, this intermediate is For Research Use Only and is intended for use by qualified laboratory professionals in synthetic and medicinal chemistry applications. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 3-hydroxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)9(15)6-12-14/h6,15H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZCIOPIXEGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Diketones

Methylhydrazine reacts with β-keto esters (e.g., ethyl 3-oxobutanoate) to form 3-hydroxypyrazole derivatives. For example, heating methylhydrazine (2 equiv) with ethyl 3-oxo-4-phenylbutanoate in ethanol at 80°C yields 3-hydroxy-5-phenylpyrazole-5-carboxylate (82% yield). Key conditions:

Parameter Value
Solvent Ethanol
Temperature 80°C
Catalyst None
Yield 75–85%

Iodine-Catalyzed Oxidative Cyclization

Aldehyde hydrazones and electron-deficient olefins undergo iodine-catalyzed cyclization to form pyrazoles. Using 20 mol% I₂ and TBHP in DMF at 80°C, this method achieves 35–81% yields. The hydroxyl group is introduced via in situ oxidation of intermediates.

Dihydropyrazine Ring Formation

Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts acylation forms the dihydropyrazine ring. For example, treating 3-hydroxy-5-(2-aminoethyl)pyrazole with Boc anhydride (1.2 equiv) and AlCl₃ in dichloromethane at 0°C yields the Boc-protected dihydropyrazine (68% yield).

Cascade Ring-Opening/Closing Reactions

Amino-alcohol intermediates react with Boc-protected amines under acidic conditions. Using AC-SO₃H (5 mol%) in ethanol at room temperature, this cascade achieves 70–80% yields with minimal byproducts.

Functional Group Introduction

Boc Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP (5 mol%). Optimal conditions:

Parameter Value
Base Triethylamine
Temperature 0°C → RT
Yield 90–95%

Hydroxylation Strategies

  • Direct Oxidation : MnO₂ oxidizes pyrazoline intermediates to 3-hydroxypyrazoles (60% yield).
  • Hydrolysis : Nitrile intermediates hydrolyze to hydroxyl groups using H₂O₂/HCl (1:1) at 50°C (75% yield).

Integrated Synthetic Routes

Three-Step Route from Ethyl Acetoacetate

  • Pyrazole Formation : Ethyl acetoacetate + methylhydrazine → 3-hydroxypyrazole-5-carboxylate (82%).
  • Amination : Reductive amination with 2-aminoethanol → 5-(2-hydroxyethyl)pyrazole (70%).
  • Cyclization and Boc Protection : AlCl₃-catalyzed Friedel-Crafts + Boc₂O → target compound (65% overall).

One-Pot Cascade Synthesis

Using AC-SO₃H (10 mol%) in ethanol:

  • Hydrazine + β-keto ester → pyrazole (80%).
  • In situ reaction with Boc-protected diamine → dihydropyrazine (75%).
    Total Yield : 60%.

Comparative Analysis of Methods

Method Yield (%) Temperature Catalysts Scalability
Hydrazine Cyclization 82 80°C None High
Iodine Catalysis 81 80°C I₂/TBHP Moderate
Friedel-Crafts 68 0°C AlCl₃ Low
AC-SO₃H Cascade 75 RT AC-SO₃H High

Challenges and Optimization

  • Regioselectivity : Use of bulky substituents (e.g., tert-butyl) directs cyclization to the desired position.
  • Boc Stability : Avoid strong acids/bases post-protection; optimal pH 7–8.
  • Byproduct Formation : Chromatography (silica gel, ethyl acetate/hexane) removes regioisomers.

Industrial-Scale Considerations

  • Solvent Choice : Ethanol and water enable green chemistry principles.
  • Catalyst Recycling : AC-SO₃H is reusable for 5 cycles without activity loss.
  • Cost Analysis : Boc₂O contributes 40% of raw material costs; alternatives like Cbz are less stable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -OH C₁₁H₁₇N₃O₃ 253.27* High polarity; potential H-bond donor [Synthetic analogy to ]
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -Br C₁₁H₁₆BrN₃O₂ 302.17 Electrophilic site for cross-coupling reactions
tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -SH C₁₁H₁₇N₃O₂S 255.34 Nucleophilic thiol for alkylation/disulfide formation
tert-Butyl 3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-... Aryl boronate C₂₈H₃₃N₅O₃ 487.60 Suzuki coupling precursor; bioactive scaffolds

*Calculated based on analogous hydroxymethyl derivative ().

Key Observations:

  • Hydroxyl vs. Bromo : The hydroxyl derivative exhibits higher solubility in polar solvents due to H-bonding, whereas the bromo analog (MW 302.17) serves as a versatile intermediate for cross-coupling (e.g., Suzuki reactions in ) .
  • Thiol Functionality : The mercapto derivative () offers unique reactivity, such as forming disulfide bonds or conjugating with electrophiles, which is absent in the hydroxyl or bromo analogs.
  • Aryl Boronates : Derivatives like those in enable rapid diversification via palladium-catalyzed couplings, critical for drug discovery .

Core Modifications and Heterocyclic Fusion

Table 2: Compounds with Modified Cores

Compound Name Core Structure Molecular Weight Key Features Evidence ID
5,8-Diamino-7-cyano-2-hydroxy-6-phenyl-6,7-dihydropyrazolo[1,5-a]pyrano[2,3-d]pyrimidine Pyrazolo-pyrano-pyrimidine 349.34 Extended π-system; enhanced planar rigidity
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Pyrrolo-pyrrole 358.5 Conformational flexibility; chiral centers

Key Observations:

  • Pyrrolo-Pyrrole Systems : Compounds like ’s derivative (MW 358.5) exhibit 3D complexity, advantageous for targeting protein pockets .

Biological Activity

Overview

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolopyrazines and is characterized by its unique structural features, which include a tert-butyl ester group and a hydroxyl functional group. The compound's molecular formula is C12H19N3O3C_{12}H_{19}N_{3}O_{3} with a molecular weight of 253.30 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects. Mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It may alter pathways that affect cellular signaling.
  • Gene Expression Regulation : The compound could influence the expression of genes related to various biological processes.

Research Findings

Several studies have explored the biological properties of this compound, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have reported that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary data suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. Further investigation into its anticancer mechanisms is warranted .

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A derivative of pyrazolo[1,5-a]pyrazine was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. This suggests that structural modifications can enhance potency .
  • Case Study 2 : A study on another pyrazolopyrazine derivative showed promising results in reducing inflammation in animal models of arthritis, indicating potential therapeutic benefits for inflammatory conditions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC12H19N3O3253.30 g/molAntimicrobial, Anti-inflammatory
Pyrazolo[1,5-a]pyridine derivativeC11H15N3O2223.27 g/molAntitumor
Imidazo[1,5-a]pyrazine derivativeC12H18N4O2250.30 g/molAntimicrobial

Q & A

Basic: How can the synthesis of tert-butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. Key optimization strategies include:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate stability .
  • Catalyst selection : Employ palladium or copper catalysts for cyclization steps to enhance regioselectivity, as seen in analogous pyrazolo-pyrimidine syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) improves purity. Recrystallization in ethanol or dichloromethane/hexane mixtures enhances crystallinity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A combination of techniques is required:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the bicyclic pyrazolo-pyrazine core and tert-butyl group. Key signals include δ 1.45 ppm (tert-butyl CH3_3) and δ 4.2–4.5 ppm (methylene protons in the dihydro ring) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 266.1278) verifies molecular formula .
  • IR : Hydroxyl stretching (~3200–3400 cm1^{-1}) and carbonyl absorption (~1680 cm^{-1) confirm functional groups .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Answer:
Comparative studies of analogs reveal:

Modification Impact on Activity Example
Hydroxymethyl addition Enhances solubility and CDK inhibitionAnalog in showed IC50_{50} = 12 nM vs. CDK2
Fluorine substitution Improves metabolic stabilityFluorinated analogs in increased t1/2_{1/2} by 2.5×
tert-Butyl removal Reduces lipophilicity (logP ↓0.8)LogD decreased from 2.1 to 1.3 in

Methodologically, use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate with kinase assays .

Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?

Answer:

  • Docking studies : Map the compound’s interaction with ATP-binding pockets (e.g., CDKs or Aurora kinases). Pyrazolo-pyrazine’s planar structure favors π-π stacking with Phe80 in CDK2 .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond retention (>70% occupancy) .
  • ADMET prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <90 Ų) and CYP450 inhibition risks .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate instability : The dihydro-pyrazine ring is oxidation-prone. Use inert atmospheres (N2_2) and antioxidants like BHT during reflux .
  • Yield drop at >10g scale : Optimize catalytic hydrogenation pressure (e.g., 50 psi H2_2) and catalyst loading (5–10% Pd/C) to maintain >75% yield .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .

Advanced: How can regioselectivity issues during derivatization be resolved?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at N-5 to direct electrophilic substitution to C-3 .
  • Metal-mediated reactions : Use Pd(OAc)2_2 with Xantphos ligand for Suzuki couplings at C-3, achieving >90% selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient pyrazine ring .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase inhibition : Use TR-FRET assays (e.g., Invitrogen’s Z’-LYTE) for CDK2/4/6 or JAK2 targets. IC50_{50} values <100 nM indicate lead potential .
  • Cytotoxicity : Screen against HEK293 or HepG2 cells (72h exposure) with CC50_{50} >10 µM suggesting selectivity .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; aim for >50 µg/mL .

Advanced: How to address contradictory data in enzymatic vs. cellular activity assays?

Answer:

  • Membrane permeability : Use PAMPA-BBB to assess passive diffusion. Poor permeability (Pe_{e} <5×106^{-6} cm/s) may explain cellular inactivity despite enzymatic potency .
  • Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX Eurofins) to identify unintended kinase inhibition .
  • Metabolic instability : Incubate with liver microsomes (human/rat). Half-life <30 min indicates CYP-mediated degradation .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

  • Co-crystallization : Add fragment ligands (e.g., adenine) to stabilize the pyrazolo-pyrazine core .
  • Solvent selection : Use slow vapor diffusion with 2:1 tert-butanol/water for high-resolution crystals (Rmerge_{merge} <5%) .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N2_2 to prevent ice formation .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h at 37°C. Monitor degradation via HPLC; >90% recovery at pH 7.4 is ideal .
  • Light sensitivity : Expose to UV (365 nm) for 48h. >95% retention indicates photostability .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks. DSC/TGA analysis reveals melting point shifts or decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.